Potassium propa-1,2-dienyltrifluoroborate

Propargylation Aldehyde functionalization Homopropargylic alcohol synthesis

Potassium propa-1,2-dienyltrifluoroborate (CAS 1201899-21-9; MFCD11052666), also referred to as potassium allenyltrifluoroborate, is a crystalline, air- and moisture-stable organotrifluoroborate salt bearing a reactive allenyl (propa-1,2-dienyl) moiety. With a molecular formula of C₃H₃BF₃K and a molecular weight of 145.96 g/mol, it belongs to the Molander organotrifluoroborate family—tetracoordinate boron species that serve as shelf-stable surrogates for the corresponding boronic acids.

Molecular Formula C3H3BF3K
Molecular Weight 145.961
CAS No. 1201899-21-9
Cat. No. B598615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium propa-1,2-dienyltrifluoroborate
CAS1201899-21-9
Molecular FormulaC3H3BF3K
Molecular Weight145.961
Structural Identifiers
SMILES[B-](C=C=C)(F)(F)F.[K+]
InChIInChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1
InChIKeyZNAQRYYEMVXCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Propa-1,2-dienyltrifluoroborate (CAS 1201899-21-9): Procurement-Ready Profile of an Allenyl Organotrifluoroborate Building Block


Potassium propa-1,2-dienyltrifluoroborate (CAS 1201899-21-9; MFCD11052666), also referred to as potassium allenyltrifluoroborate, is a crystalline, air- and moisture-stable organotrifluoroborate salt bearing a reactive allenyl (propa-1,2-dienyl) moiety [1]. With a molecular formula of C₃H₃BF₃K and a molecular weight of 145.96 g/mol, it belongs to the Molander organotrifluoroborate family—tetracoordinate boron species that serve as shelf-stable surrogates for the corresponding boronic acids [2]. The compound is principally employed as a nucleophilic propargylation reagent for carbonyl compounds and as a cross-coupling partner in transition-metal-catalyzed reactions, enabling the installation of the allenyl/propargyl fragment into more complex architectures [3].

Why Potassium Propa-1,2-dienyltrifluoroborate Cannot Be Simply Replaced by Other Allenyl or Propargyl Boron Reagents


Although multiple allenyl- and propargyl-boron reagents appear functionally interchangeable, their practical utility diverges sharply. Allenylboronic acid pinacol ester, for instance, lacks the hydrolytic robustness and indefinite benchtop stability conferred by the trifluoroborate salt form [1]. Conversely, potassium propargyltrifluoroborate (CAS 1500106-31-9) bears the propynyl rather than the allenyl isomer; this structural distinction dictates the regiochemical course of electrophilic trapping and can lead to different isomeric product distributions under identical conditions [2]. Whereas organostannane-based allenyl reagents offer complementary reactivity, their demonstrated toxicity and the operational burden of tin-residue removal disqualify them from pharmaceutical process chemistry [3]. Procurement decisions must therefore be driven by the specific intersection of stability profile, regiochemical fidelity, and toxicological compatibility that potassium propa-1,2-dienyltrifluoroborate uniquely occupies.

Head-to-Head Quantitative Evidence for Potassium Propa-1,2-dienyltrifluoroborate Against Closest Comparators


Room-Temperature Propargylation Yield and Substrate Scope vs. Allenylboronic Acid Pinacol Ester Under Microwave Irradiation

Under microwave irradiation at 100 °C, allenylboronic acid pinacol ester propargylates 2-naphthaldehyde solvent-free in 3 h to give the homopropargylic alcohol; however, potassium propa-1,2-dienyltrifluoroborate (4) under the same solvent-free conditions yields only 6% conversion, demonstrating that the trifluoroborate salt requires a minimal amount of acetone cosolvent to achieve comparable performance (92% yield, single regioisomer, 25 min at 100 °C under microwave conditions) [1]. This solvent-dependence distinction is critical for reaction design: the pinacol ester enables truly solvent-free conditions, while the trifluoroborate salt offers crystalline handling convenience at the cost of requiring a polar aprotic cosolvent for efficient microwave activation.

Propargylation Aldehyde functionalization Homopropargylic alcohol synthesis

Amberlyst A-31-Promoted Propargylation: Quantitative Yield Data Across 19 Aldehyde Substrates

Using Amberlyst A-31 resin (200% m/m) in dichloromethane at 25 °C, potassium propa-1,2-dienyltrifluoroborate propargylates a broad panel of 19 aldehydes—including electron-deficient, electron-rich, heterocyclic, α,β-unsaturated, and aliphatic substrates—in 70–95% isolated yield within 1.5–7 h, with complete regio- and chemoselectivity [1]. In the absence of any promoter, the model reaction with 4-nitrobenzaldehyde gives only 19% conversion after 24 h, confirming that the resin is essential for activating the trifluoroborate [1]. This represents the first reported method for aldehyde propargylation based on potassium organotrifluoroborates [1].

Heterogeneous catalysis Green chemistry Homopropargylic alcohols

Diastereoselective Borono-Mannich Reaction: 97% ee in α-Propargylglycinate Synthesis

In a three-component borono-Mannich reaction with ethyl glyoxylate and (S)-N-tert-butylsulfinyl imine, potassium allenyltrifluoroborate delivers ethyl (S)-α-propargylglycinate after N-deprotection in 97% enantiomeric excess (ee), catalyzed by indium chloride [1]. The reaction is highly regioselective, with the allenyl trifluoroborate serving as a propargyl anion equivalent. This level of stereochemical fidelity is competitive with the corresponding pinacol allenylboronate under related conditions, but the trifluoroborate salt offers the practical advantage of being a crystalline, non-hygroscopic solid amenable to precise stoichiometric dispensing [1].

Asymmetric synthesis Amino acid synthesis Borono-Mannich reaction

Air and Moisture Stability Advantage Over Allenylboronic Acids and Organostannanes

Potassium organotrifluoroborates as a class are indefinitely stable to air and moisture, allowing storage under ambient conditions without special precautions [1]. In contrast, the corresponding allenylboronic acids are difficult to purify, have uncertain stoichiometry due to variable hydration/oligomerization, and undergo protodeboronation upon exposure to moisture [2]. Allenylstannanes, while commercially available for some derivatives, introduce tin toxicity and require rigorous chromatographic removal of tributyltin residues—a major disqualifier for pharmaceutical intermediate synthesis [2]. The trifluoroborate salt also enables full characterization by heteronuclear NMR (¹¹B, ¹⁹F) and exact mass measurement, providing quality assurance metrics not readily accessible for boronic acids [2].

Reagent stability Process chemistry Organotrifluoroborate handling

Kinetically Controlled Hydroboration Enables Stereoselective Double Allylboration: 72–98% Yield, >95% ee, >20:1 dr

Hydroboration of potassium allenyltrifluoroborate (8) with Soderquist borane (10-TMS-9-BBD-H) provides a (Z)-allylic trifluoroborate intermediate (9) that undergoes sequential allylboration with two different aldehydes to furnish (E)-1,5-syn-diols (6) in 72–98% yield with >95% ee and >20:1 diastereomeric ratio (dr) [1]. This double allylboration protocol was successfully applied to the synthesis of the C(23)–C(40) fragment of tetrafibricin, demonstrating the reagent's value in convergent natural product total synthesis [1]. The tetrabutylammonium allenyltrifluoroborate variant (45) gave superior results in a related double allylboration sequence, highlighting that counterion modulation can further tune reactivity for demanding substrate combinations [1].

Stereoselective synthesis Double allylboration Natural product synthesis

Chemo- and Regioselective Propargylation Using Inexpensive Tonsil Clay Promoter: Operational Simplicity vs. Organometallic Alternatives

An alternative protocol employs tonsil, an inexpensive and readily available clay, to promote the propargylation of aldehydes with potassium propa-1,2-dienyltrifluoroborate in a chemo- and regioselective manner, yielding homopropargylic alcohols in good to moderate yields without recourse to air- and moisture-sensitive organometallics [1]. This method directly contrasts with protocols using propargyl/allenyl lithium, magnesium, or zinc reagents that demand rigorously anhydrous conditions and low temperatures, as well as with allenylstannane-based methods burdened by tin toxicity [1]. The tonsil protocol underscores the reagent's compatibility with mild, heterogeneous, and operationally simple activation modes that are attractive for scale-up.

Green chemistry Heterogeneous catalysis Propargylation

Procurement-Driven Application Scenarios for Potassium Propa-1,2-dienyltrifluoroborate Based on Verified Evidence


Medicinal Chemistry Library Synthesis: High-Yielding, Room-Temperature Propargylation of Diverse Aldehydes

For medicinal chemistry teams synthesizing homopropargylic alcohol libraries, potassium propa-1,2-dienyltrifluoroborate offers a robust, room-temperature protocol using commercially available Amberlyst A-31 resin, delivering 70–95% isolated yields across 19 structurally diverse aldehydes (aromatic, heterocyclic, aliphatic, and α,β-unsaturated) with complete regioselectivity [1]. The crystalline nature of the reagent enables accurate weighing on automated solid-dispensing platforms, while the ambient-condition stability eliminates the need for glovebox storage—both critical factors in high-throughput parallel synthesis workflows.

Asymmetric Synthesis of Non-Natural α-Propargyl Amino Acids for Peptide Drug Discovery

Programs focused on non-natural amino acid incorporation can employ potassium propa-1,2-dienyltrifluoroborate in the borono-Mannich reaction with ethyl glyoxylate and chiral sulfinyl imines to access enantioenriched α-propargylglycinates in 97% ee [1]. The high stereochemical fidelity, combined with the salt's indefinite shelf stability, makes it a practical choice for medicinal chemistry laboratories requiring on-demand, reproducible access to this amino acid scaffold without the handling challenges of liquid allenylboronate esters.

Stereoselective Natural Product Total Synthesis: Construction of (E)-1,5-syn-Diol Motifs

For total synthesis groups targeting polyketide or macrolide natural products containing the (E)-1,5-syn-diol substructure (e.g., tetrafibricin), the kinetically controlled hydroboration–double allylboration sequence using potassium allenyltrifluoroborate provides this motif in 72–98% yield with >95% ee and >20:1 dr [1]. The counterion can be exchanged (e.g., to tetrabutylammonium) to further optimize reactivity for specific substrate combinations, offering a tunable platform that is not readily accessible from other allenylboron reagents.

Green Chemistry Process Development: Heterogeneously Catalyzed Propargylation with Recoverable Promoters

Process chemistry groups pursuing sustainable manufacturing routes can leverage potassium propa-1,2-dienyltrifluoroborate in conjunction with heterogeneous promoters such as Amberlyst A-31 (recyclable over multiple runs) or tonsil clay (inexpensive, non-toxic) to conduct aldehyde propargylations at ambient temperature and atmosphere [1]. These protocols avoid the air-sensitive organometallics and toxic organostannanes traditionally required for propargylation, aligning with green chemistry principles and reducing the cost and complexity of scale-up operations.

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